Bis(dimethylamino)chlorophosphine

Catalog No.
S1893513
CAS No.
3348-44-5
M.F
C4H12ClN2P
M. Wt
154.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dimethylamino)chlorophosphine

CAS Number

3348-44-5

Product Name

Bis(dimethylamino)chlorophosphine

IUPAC Name

N-[chloro(dimethylamino)phosphanyl]-N-methylmethanamine

Molecular Formula

C4H12ClN2P

Molecular Weight

154.58 g/mol

InChI

InChI=1S/C4H12ClN2P/c1-6(2)8(5)7(3)4/h1-4H3

InChI Key

MAJFLEHNBOUSIY-UHFFFAOYSA-N

SMILES

CN(C)P(N(C)C)Cl

Canonical SMILES

CN(C)P(N(C)C)Cl

Precursor for Phosphine Ligands:

BDACP serves as a valuable precursor for the synthesis of phosphine ligands, which are crucial components in organometallic chemistry. These ligands bind to transition metals, forming complexes with unique properties. By varying the substituents on BDACP, researchers can access a diverse range of phosphine ligands with tailored electronic and steric properties for specific applications in catalysis, material science, and medicinal chemistry [].

Source of PCl2+ moiety:

BDACP acts as a masked source of the PCl2+ moiety. The PCl2+ group can be readily generated from BDACP under suitable reaction conditions. This feature makes BDACP useful in various chlorination reactions and the synthesis of phosphorus-containing organic compounds [].

Bis(dimethylamino)chlorophosphine is a liquid compound at room temperature. It belongs to the class of organophosphorus compounds, specifically phosphines, which are characterized by the presence of phosphorus-carbon bonds . The compound features two dimethylamino groups and one chlorine atom bonded to a central phosphorus atom.

BDACP is a hazardous compound due to the following reasons:

  • Toxicity: It is toxic upon ingestion, inhalation, or skin contact [].
  • Corrosivity: It can cause skin and eye irritation [].
  • Flammability: It is flammable and may ignite upon contact with heat or open flame [].

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling BDACP [].
  • Work in a well-ventilated area to avoid inhalation exposure.
  • Store BDACP in a cool, dry place away from heat and incompatible materials [].
, primarily due to its reactive phosphorus-chlorine bond. Some notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new phosphorus compounds .
  • Lithiation: The compound can undergo lithiation reactions. For example, the borane complex of the related bis(diethylamino)chlorophosphine reacts with lithium naphthalenide to form a lithiated derivative .
  • Hydrolysis: In the presence of water or moisture, the compound can hydrolyze, potentially forming phosphonic acid derivatives.

Bis(dimethylamino)chlorophosphine finds applications primarily in organic synthesis:

  • Reagent in Organic Synthesis: It serves as a versatile compound for various organic transformations.
  • Precursor for Other Phosphorus Compounds: It can be used as a starting material for the synthesis of more complex organophosphorus compounds.
  • Cyclophosphorylation: While not directly mentioned for this compound, the related bis(dimethylamino)phosphorodiamidate (BDMDAP) enables efficient cyclophosphorylation of vicinal cis-diol moieties in polyol-organic compounds of biological relevance .

Similar Compounds

Several compounds share structural or functional similarities with bis(dimethylamino)chlorophosphine:

  • Bis(diethylamino)chlorophosphine: This compound is structurally similar, differing only in the alkyl groups (ethyl instead of methyl) .
  • Tris(dimethylamino)phosphine: This compound has three dimethylamino groups instead of two and a chlorine atom .
  • Diethylphosphoramidous dichloride: Another organophosphorus compound used in similar applications .
  • Bis(dimethylamino)phosphorodiamidate (BDMDAP): While not a direct analog, this compound is used in similar synthetic applications .

Bis(dimethylamino)chlorophosphine is unique due to its specific combination of two dimethylamino groups and one chlorine atom, which gives it particular reactivity and utility in organic synthesis. Its reactivity is generally higher than its tris(dimethylamino) counterpart due to the presence of the chlorine atom, making it more versatile in certain synthetic applications.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3348-44-5

Wikipedia

Bis(dimethylamino)chlorophosphine

Dates

Modify: 2023-08-16

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